An In-depth Technical Guide to 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid
An In-depth Technical Guide to 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-(6-chloro-3-methylpyridin-2-yl)acetic acid, a substituted pyridinylacetic acid of interest in medicinal chemistry and materials science. Due to the limited availability of public data on this specific molecule, this document leverages established chemical principles and data from structurally related compounds to offer a detailed exploration of its synthesis, predicted physicochemical properties, potential applications, and essential safety protocols. A plausible synthetic pathway is proposed, complete with a step-by-step experimental protocol. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the design and development of novel chemical entities.
Introduction and Nomenclature
Substituted pyridinylacetic acids are a significant class of heterocyclic compounds, widely recognized for their versatile applications in drug discovery and agrochemicals.[1][2] The unique electronic properties of the pyridine ring, combined with the acidic functionality of the acetic acid moiety, make these molecules attractive scaffolds for interacting with biological targets.[3][4]
The subject of this guide, 2-(6-chloro-3-methylpyridin-2-yl)acetic acid , is a specific isomer within this class. A thorough search of chemical databases reveals a notable scarcity of information, including a publicly listed CAS (Chemical Abstracts Service) number for this precise structure. This underscores the critical importance of precise nomenclature in chemical research and suggests that this compound may be a novel or less-explored chemical entity. The structural isomers, such as 2-(6-chloropyridin-3-yl)acetic acid, are more commonly documented.
This guide aims to fill this knowledge gap by providing a scientifically grounded projection of the key technical aspects of 2-(6-chloro-3-methylpyridin-2-yl)acetic acid.
Physicochemical Properties (Predicted)
In the absence of experimental data, the physicochemical properties of 2-(6-chloro-3-methylpyridin-2-yl)acetic acid can be predicted based on its molecular structure and by comparison with analogous compounds.
| Property | Predicted Value | Basis of Prediction |
| Molecular Formula | C₈H₈ClNO₂ | Calculation |
| Molecular Weight | 185.61 g/mol | Calculation |
| Appearance | White to off-white solid | Analogy with similar pyridinylacetic acids[5] |
| Melting Point | 150-165 °C | Analogy with substituted pyridinylacetic acids |
| Solubility | Soluble in polar organic solvents (e.g., methanol, DMSO); sparingly soluble in water | General characteristics of similar organic acids[5] |
| pKa | ~4-5 | Influence of the electron-withdrawing pyridine ring and chloro substituent on the carboxylic acid |
These predicted properties suggest that the compound is a stable solid at room temperature with solubility characteristics amenable to a range of chemical reactions and biological assays.
Proposed Synthesis Pathway
A plausible and efficient synthetic route to 2-(6-chloro-3-methylpyridin-2-yl)acetic acid can be designed starting from the commercially available 2-chloro-3-methylpyridine.[6][7] A multi-step approach involving a palladium-catalyzed cross-coupling reaction is a robust strategy for introducing the acetic acid side chain. The Negishi coupling, which utilizes an organozinc reagent, is particularly well-suited for this purpose due to its high functional group tolerance and effectiveness in coupling with heteroaryl chlorides.[8][9]
Overall Synthetic Scheme
Caption: Proposed synthetic workflow for 2-(6-chloro-3-methylpyridin-2-yl)acetic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Ethyl 2-(6-chloro-3-methylpyridin-2-yl)acetate via Negishi Coupling
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Preparation of the Organozinc Reagent: To a solution of 2-chloro-3-methylpyridine (1.0 eq) in anhydrous THF under an inert atmosphere (argon or nitrogen) at -78 °C, add n-butyllithium (1.05 eq) dropwise. Stir the resulting solution for 1 hour at this temperature. Subsequently, add a solution of anhydrous zinc chloride (1.1 eq) in THF dropwise, and allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Cross-Coupling Reaction: To the freshly prepared organozinc reagent, add ethyl bromoacetate (1.2 eq) and a catalytic amount of tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford ethyl 2-(6-chloro-3-methylpyridin-2-yl)acetate.
Step 2: Hydrolysis to 2-(6-chloro-3-methylpyridin-2-yl)acetic acid
-
Saponification: Dissolve the purified ethyl ester from Step 1 in a mixture of ethanol and a 1 M aqueous solution of sodium hydroxide.
-
Reaction and Acidification: Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC). Cool the reaction mixture in an ice bath and acidify to a pH of approximately 3-4 with 1 M hydrochloric acid.
-
Isolation and Purification: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If the product remains in solution, extract with a suitable organic solvent, dry the organic layer, and remove the solvent in vacuo to yield the final product, 2-(6-chloro-3-methylpyridin-2-yl)acetic acid.
Potential Applications in Drug Discovery and Materials Science
Pyridinylacetic acid derivatives are privileged scaffolds in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.[2][10] Their ability to act as bioisosteres for other functional groups and their capacity for hydrogen bonding and metal chelation contribute to their diverse biological activities.
-
Enzyme Inhibition: The pyridinecarboxylic acid framework is a common feature in enzyme inhibitors.[3][4] 2-(6-Chloro-3-methylpyridin-2-yl)acetic acid could be investigated as a potential inhibitor of various enzymes, including kinases, proteases, and metabolic enzymes, which are key targets in oncology, inflammation, and infectious diseases.
-
Agrochemicals: The structural motif of a substituted chloropyridine is present in several successful pesticides.[11] The title compound could serve as a valuable intermediate for the synthesis of novel herbicides, fungicides, or insecticides.
-
Materials Science: Pyridine derivatives are also utilized as ligands for the formation of metal-organic frameworks (MOFs) and other coordination polymers.[1] The carboxylic acid functionality of the target molecule provides a coordination site for metal ions, potentially leading to new materials with interesting catalytic or gas sorption properties.
The following diagram illustrates a hypothetical signaling pathway where a derivative of this compound could act as a kinase inhibitor, a common application for such scaffolds.
Caption: Hypothetical inhibition of a cellular signaling pathway by a derivative of the title compound.
Safety and Handling
Given the absence of a specific Safety Data Sheet (SDS) for 2-(6-chloro-3-methylpyridin-2-yl)acetic acid, it is imperative to handle this compound with the precautions appropriate for related hazardous chemicals, particularly chloropyridines.[12][13]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[13][15]
-
In case of Exposure:
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[13]
-
Disposal: Dispose of the chemical waste in accordance with local, state, and federal regulations.
Conclusion
While 2-(6-chloro-3-methylpyridin-2-yl)acetic acid is not a widely documented compound, its structural features suggest significant potential in the fields of drug discovery and materials science. This guide has provided a framework for its synthesis, predicted its key physicochemical properties, and outlined its potential applications and necessary safety precautions. It is hoped that this comprehensive overview will stimulate further research and unlock the potential of this and related novel heterocyclic compounds.
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